4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole is an aromatic heterocyclic compound belonging to the benzotriazole family. This compound features a chloro group at the 4th position and a trifluoromethyl group at the 6th position of the benzotriazole ring. The presence of the trifluoromethyl group imparts significant electron-withdrawing properties, which influence the compound's chemical behavior and reactivity. The compound is identified by its CAS number, 1086836-70-5, and has been studied for various applications in medicinal chemistry, materials science, and agrochemicals.
The synthesis of 4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole typically involves several key steps:
Optimization of reaction conditions—such as temperature, solvent, and catalyst—is crucial for achieving high yields and purity in industrial production.
The molecular structure of 4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole can be represented as follows:
The benzotriazole structure consists of a fused triazole ring with a benzene ring, where specific substituents (chloro and trifluoromethyl) are attached at defined positions.
4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole participates in various chemical reactions:
The nature of the products formed is dependent on the specific reagents and conditions used during these reactions .
The mechanism of action for 4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole primarily involves its interactions with biological targets due to its unique electronic properties conferred by the chloro and trifluoromethyl substituents. These groups enhance the compound's ability to engage in hydrogen bonding and electrostatic interactions with various biomolecules, making it a candidate for drug design and development .
Detailed spectroscopic analyses (e.g., NMR, IR) can provide insights into molecular interactions and confirm structural integrity.
4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole has several significant applications:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized benzotriazole synthesis by enabling regioselective 1,2,3-triazole formation under mild conditions. For 4-chloro-6-trifluoromethyl derivatives, the strategy typically involves diazotization-cyclization of ortho-chloro-substituted trifluoromethyl anilines. A optimized three-step sequence starts with 4-chloro-2-nitro-6-(trifluoromethyl)aniline, which undergoes:
Table 1: CuAAC Optimization Parameters for 4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (1H:2H) |
---|---|---|---|---|
CuI/DIPEA | 60 | 8 | 78 | 95:5 |
CuBr·SMe₂ | 70 | 6 | 82 | 93:7 |
[Cu(OTf)₂·benzene] | 80 | 5 | 75 | 97:3 |
Cu₂O/DBU | 50 | 12 | 68 | 99:1 |
Key advantages include exceptional regiocontrol favoring the 1H-tautomer (>95:5) crucial for pharmacological activity [4] [8], and compatibility with the electron-withdrawing trifluoromethyl group, which deactivates traditional SNAr pathways. The reaction proceeds efficiently in aqueous ethanol mixtures, simplifying purification through direct crystallization [8]. Scale-up challenges include exothermic diazotization requiring precise temperature control and copper residue removal via chelating resins.
Microwave irradiation dramatically accelerates benzotriazole cyclization while enhancing regioselectivity and functional group tolerance. The approach exploits differential microwave absorption by polar intermediates:
Table 2: Microwave vs Conventional Thermal Synthesis Comparison
Parameter | Microwave Method | Conventional Heating |
---|---|---|
Reaction Time | 15-20 min | 6-8 h |
Energy Consumption | 150 W | 300 W |
Isolated Yield | 92-95% | 75-80% |
Solvent Volume | 5 mL/g substrate | 15 mL/g substrate |
Byproduct Formation | <2% | 5-8% |
Regioselective N1-alkylation is achievable by irradiating the sodium salt of 4-chloro-6-(trifluoromethyl)benzotriazole with alkyl halides (1.2 eq) in DMF at 120°C for 10 minutes, yielding N1-alkylated products with >98:2 selectivity [4]. This technique facilitates rapid library synthesis of C6-trifluoromethylated benzotriazole carboxylates and amides without epimerization, making it indispensable for medicinal chemistry campaigns.
Halogen exchange (halex) reactions provide efficient access to the 4-chloro derivative from brominated precursors. This two-step sequence leverages aromatic nucleophilic substitution:
The reaction proceeds via a soluble Cu(I)/Cu(III) catalytic cycle, with tetrabutylammonium bromide (10 mol%) enhancing anion exchange. Key process parameters include:
Post-functionalization enables C4 diversification:
This strategy overcomes limitations of direct chlorination, which suffers from poor regioselectivity due to the triazole ring’s directing effects [6] [7].
Direct radical trifluoromethylation at C6 avoids multi-step sequences for installing this pharmacophore. Three practical methods have emerged:1. Umemoto Reagent (S-Trifluoromethyldibenzothiophenium Tetrafluoroborate):- Generates CF₃ radicals under visible light photocatalysis (Ru(bpy)₃Cl₂)- Reacts with 4-chloro-1H-benzotriazole in acetonitrile at 25°C- Requires electron-deficient arenes (quinoline additives enhance yield)- Achieves 65-70% yield with 30:1 C6:C5 selectivity [7]
Table 3: Radical Trifluoromethylation Methods Comparison
Method | Reagent | Conditions | Yield (%) | C6:C5 Selectivity |
---|---|---|---|---|
Photoredox Catalysis | Umemoto Reagent | Ru-complex, 25°C, 12h | 65 | 30:1 |
Oxidative Radical | CF₃SO₂Na/TBHP | AgNO₃, 80°C, 8h | 82 | 15:1 |
Copper-Mediated | Togni’s Reagent | Cu(OTf)₂, 100°C, 0.5h | 78 | 50:1 |
Minisci-Type | Zn(SO₂CF₃)₂/H₂O₂ | FeSO₄, 60°C, 24h | 45 | 5:1 |
Mechanistic studies confirm radical addition occurs preferentially at C6 due to:
This strategy enables late-stage trifluoromethylation of complex benzotriazole scaffolds, streamlining drug analog synthesis [3] [4].
Solid-phase synthesis enables rapid generation of 4-chloro-6-(trifluoromethyl)benzotriazole libraries through three strategic approaches:
A. Rink Amide Resin Functionalization:
B. Wang Resin-Linked Benzotriazoles:
C. Trityl Chloride Resin Capture:
Table 4: Solid-Phase Synthesis Performance Metrics
Resin Type | Loading (mmol/g) | Cleavage Condition | Average Purity | Reaction Sites Accessible |
---|---|---|---|---|
Rink Amide | 0.6-0.8 | 95% TFA, 2h | 90% | C5-amide, C4-chloro |
Wang | 0.4-0.5 | UV 365 nm, 1h | 85% | C4-ether, C6-CF₃ |
Trityl Chloride | 1.0-1.2 | 1% TFA/DCM, 30 min | 95% | C4-amine/aryl, C6-CF₃ |
Key advantages include automated synthesis of 200+ member libraries within 48 hours, elimination of chromatography through resin capture of impurities, and compatibility with the electron-deficient triazole ring [4] [5]. This platform has generated novel tubulin inhibitors (IC₅₀ = 80 nM) and antibacterial agents (MIC = 0.25 μg/mL against MRSA) featuring the 4-chloro-6-trifluoromethyl pharmacophore [4].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: